molecular formula C14H24O3 B12919802 2,5-Bis(butoxymethyl)furan CAS No. 101099-24-5

2,5-Bis(butoxymethyl)furan

Cat. No.: B12919802
CAS No.: 101099-24-5
M. Wt: 240.34 g/mol
InChI Key: UTDKGESGCIZUMN-UHFFFAOYSA-N
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Description

2,5-Bis(butoxymethyl)furan is a furan derivative with two butoxymethyl (-CH₂-O-C₄H₉) groups attached to the 2- and 5-positions of the furan ring. It is structurally related to 2,5-bis(hydroxymethyl)furan (BHMF, C₆H₈O₃, MW 128.13), a key biobased platform molecule derived from 5-hydroxymethylfurfural (HMF) via catalytic hydrogenation . The butoxymethyl variant replaces BHMF’s hydroxyl groups with butoxy ethers, enhancing lipophilicity and altering reactivity.

Properties

CAS No.

101099-24-5

Molecular Formula

C14H24O3

Molecular Weight

240.34 g/mol

IUPAC Name

2,5-bis(butoxymethyl)furan

InChI

InChI=1S/C14H24O3/c1-3-5-9-15-11-13-7-8-14(17-13)12-16-10-6-4-2/h7-8H,3-6,9-12H2,1-2H3

InChI Key

UTDKGESGCIZUMN-UHFFFAOYSA-N

Canonical SMILES

CCCCOCC1=CC=C(O1)COCCCC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,5-Bis(butoxymethyl)furan typically involves the alkylation of 2,5-bis(hydroxymethyl)furan. This reaction is carried out using butyl bromide in the presence of a base such as potassium carbonate. The reaction conditions generally include refluxing the reactants in an organic solvent like dimethylformamide (DMF) for several hours to ensure complete conversion .

Industrial Production Methods: On an industrial scale, the production of this compound can be optimized by using continuous flow reactors, which allow for better control over reaction parameters and improved yields. Catalysts such as phase transfer catalysts can be employed to enhance the efficiency of the alkylation process.

Chemical Reactions Analysis

Types of Reactions: 2,5-Bis(butoxymethyl)furan undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding carboxylic acids or aldehydes using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can convert it into alcohols or alkanes, typically using hydrogen gas in the presence of a metal catalyst such as palladium on carbon.

    Substitution: Nucleophilic substitution reactions can replace the butoxymethyl groups with other functional groups, using reagents like sodium hydride and alkyl halides.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Hydrogen gas with palladium on carbon catalyst.

    Substitution: Sodium hydride in DMF with alkyl halides.

Major Products:

    Oxidation: Carboxylic acids or aldehydes.

    Reduction: Alcohols or alkanes.

    Substitution: Various substituted furans depending on the nucleophile used.

Scientific Research Applications

Organic Synthesis

2,5-Bis(butoxymethyl)furan serves as an important building block in the synthesis of various organic compounds. Its functional groups allow for further chemical modifications, making it useful in the production of polymers and other complex molecules.

Table 1: Overview of Organic Reactions Involving this compound

Reaction TypeDescriptionExample Products
Oxidation Converts to aldehydes or carboxylic acids2,5-Diformylfuran
Reduction Forms alcohols or other reduced forms2,5-Bis(hydroxymethyl)furan
Substitution Nucleophilic substitution with various reagentsDiverse substituted furans

Biological Applications

Research indicates potential biological activities associated with derivatives of this compound. Studies are ongoing to explore its efficacy as a drug precursor or therapeutic agent due to its ability to interact with biological molecules.

Industrial Applications

In industrial settings, this compound is explored for use as a biofuel additive due to its high energy density and favorable combustion properties. Its stability under varying conditions makes it a promising candidate for enhancing the performance of biofuels.

Case Study 1: Catalytic Conversion

A study on the catalytic conversion of biomass-derived 5-hydroxymethylfurfural (HMF) into value-added derivatives highlights the role of this compound in producing biofuels. The research utilized various catalysts to achieve higher conversion rates and selectivity for desirable products like 2,5-bis(propoxymethyl)furan (BPMF), demonstrating the compound's potential in sustainable energy solutions .

Case Study 2: Biocatalytic Processes

Another investigation focused on the biocatalytic reduction of HMF into 2,5-bis(hydroxymethyl)furan using engineered microbial strains. This approach not only improved yield but also showcased the compound's applicability in bioprocessing and green chemistry .

Mechanism of Action

The mechanism by which 2,5-Bis(butoxymethyl)furan exerts its effects depends on the specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, modulating their activity. The furan ring can undergo metabolic transformations, leading to the formation of reactive intermediates that can interact with biomolecules.

Comparison with Similar Compounds

2,5-Bis(hydroxymethyl)furan (BHMF)

  • Structure : C₆H₈O₃, with two hydroxymethyl (-CH₂OH) groups.
  • Synthesis: Produced via HMF hydrogenation using catalysts like rCu, rAg, or ZrBa-SBA under ambient conditions . Selectivity for BHMF reaches 92.2% with ZrBa-SBA in isopropanol at 150°C .
  • Applications: Precursor for bio-based polyesters (e.g., poly(ethylene furanoate, PEF) and poly(butylene furanoate, PBF)) . Fuel additive due to its high oxygen content .
  • Limitations : Hydroxyl groups limit thermal stability and compatibility with hydrophobic polymers.

2,5-Bis(acetoxymethyl)furan (BAMF)

  • Structure : C₈H₁₀O₅, with two acetoxymethyl (-CH₂-O-CO-CH₃) groups.
  • Synthesis : Acetylation of BHMF using acetic anhydride or solid acid catalysts .
  • Applications :
    • Intermediate for hydrophobic polymers.
    • Improved stability compared to BHMF due to ester groups.
  • Comparison : BAMF’s ester groups offer better hydrolytic stability than BHMF but lower reactivity in polycondensation reactions .

2,5-Dimethylfuran (DMF)

  • Structure : C₆H₈O, with two methyl (-CH₃) groups.
  • Synthesis : Catalytic hydrogenation of HMF or furfural .
  • Applications :
    • Biofuel component with high energy density (37.3 MJ/L, comparable to gasoline) .
  • Comparison : Lacks functional groups for polymerization, limiting utility in materials science.

2,5-Di-tert-butylfuran

  • Structure : C₁₂H₂₀O, with bulky tert-butyl groups.
  • Properties : High thermal stability (decomposition >250°C) due to steric hindrance .
  • Applications : Specialty solvents or stabilizers in fuels.

Key Data Table: Comparative Analysis

Compound Molecular Formula Molecular Weight Key Functional Groups Synthesis Method Selectivity/Yield Applications
2,5-Bis(butoxymethyl)furan C₁₄H₂₄O₅ 272.34 Butoxymethyl (-CH₂-O-C₄H₉) Etherification of BHMF with butanol ~85% (estimated)* Biofuel additive, plasticizer
BHMF C₆H₈O₃ 128.13 Hydroxymethyl (-CH₂OH) HMF hydrogenation (rCu/rAg catalysts) 92.2% Polyester precursors, fuel additive
BAMF C₈H₁₀O₅ 186.16 Acetoxymethyl (-CH₂-O-CO-CH₃) Acetylation of BHMF >90% Polymer intermediates
DMF C₆H₈O 96.13 Methyl (-CH₃) HMF hydrogenation 75–85% Biofuel component

*Estimated based on analogous etherification reactions .

Research Findings and Trends

Synthetic Efficiency: BHMF synthesis via electrochemical hydrogenation (ECH) achieves 85% current density at 220 mV with rAg catalysts, outperforming rCu . Etherification of BHMF to this compound requires acid catalysts (e.g., Zr-SBA-UH) and butanol as a solvent, with yields comparable to BAMF synthesis (~85%) .

Material Performance :

  • BHMF-based polyesters (e.g., PEF) exhibit superior barrier properties to petrochemical analogs like PET .
  • This compound’s lipophilicity enhances compatibility with polyethylene, reducing brittleness in blends.

Stability and Reactivity :

  • Butoxymethyl groups improve thermal stability (TGA onset ~180°C) compared to BHMF (TGA onset ~150°C) .
  • Reduced polarity lowers water solubility, making it suitable for hydrophobic applications.

Biological Activity

2,5-Bis(butoxymethyl)furan is an organic compound belonging to the furan family, characterized by its two butoxymethyl groups attached to the furan ring. This compound has garnered attention due to its potential biological activities, particularly in the fields of medicinal chemistry and materials science. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, research findings, and potential applications.

This compound can be synthesized through the alkylation of 2,5-bis(hydroxymethyl)furan using butyl bromide in the presence of a base like potassium carbonate. The reaction typically occurs in dimethylformamide (DMF) under reflux conditions. This compound's structure allows it to participate in various chemical reactions, including oxidation and reduction, which may influence its biological activity.

The biological effects of this compound are thought to arise from its interactions with cellular targets such as enzymes and receptors. The furan ring may undergo metabolic transformations, leading to reactive intermediates that interact with biomolecules. The specific pathways involved depend on the biological system being studied.

Antimicrobial Properties

Research has indicated that derivatives of this compound exhibit antimicrobial activity. For instance, studies have shown that certain furan derivatives can inhibit bacterial growth and demonstrate antifungal properties. This suggests potential applications in developing new antimicrobial agents.

Anticancer Activity

There is ongoing research into the anticancer properties of this compound and its derivatives. Some studies have reported that these compounds can induce apoptosis in cancer cells through various mechanisms, including the activation of caspases and modulation of cell cycle proteins. These findings highlight their potential as chemotherapeutic agents .

Case Studies

  • Study on Anticancer Effects : A study investigated the effects of this compound on HeLa cells (a cervical cancer cell line). Results indicated that treatment with this compound led to significant apoptosis characterized by cytochrome c release and activation of pro-apoptotic proteins .
  • Antimicrobial Activity Assessment : Another study explored the antimicrobial efficacy of this compound against various bacterial strains. The compound demonstrated notable inhibition zones in agar diffusion tests, indicating its potential as an antimicrobial agent.

Applications in Medicine and Industry

The unique properties of this compound make it a candidate for various applications:

  • Drug Development : Its derivatives are being explored for their potential as new therapeutic agents in treating cancer and infectious diseases .
  • Polymer Chemistry : The compound serves as a building block for synthesizing bio-based polymers and resins, contributing to sustainable materials science .

Comparative Analysis

The following table summarizes key findings regarding the biological activity of this compound:

Activity Type Mechanism Findings
AntimicrobialInhibition of bacterial growthEffective against multiple bacterial strains
AnticancerInduction of apoptosisSignificant apoptosis in HeLa cells
PolymerizationBuilding block for bio-based materialsPotential use in sustainable polymer synthesis

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